molecular formula C12H18 B15343912 Trimethylcumene CAS No. 33991-29-6

Trimethylcumene

Cat. No.: B15343912
CAS No.: 33991-29-6
M. Wt: 162.27 g/mol
InChI Key: CKLMZXZZNILPFR-UHFFFAOYSA-N
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Description

Trimethylcumene, also known as 2,4,6-trimethylcumene, is an organic compound with the chemical formula C12H18. It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor. This compound is nearly insoluble in water but soluble in organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylcumene can be synthesized through various methods. One common synthetic route involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with propylene in the presence of a catalyst. The reaction typically occurs under high temperature and pressure conditions to facilitate the alkylation process.

Industrial Production Methods

In industrial settings, this compound is produced using similar alkylation processes. The use of zeolite catalysts is common in industrial production due to their high efficiency and selectivity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Trimethylcumene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form trimethylbenzoic acid using oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reduction of this compound can yield trimethylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products Formed

    Oxidation: Trimethylbenzoic acid

    Reduction: Trimethylcyclohexane

    Substitution: Various substituted this compound derivatives

Scientific Research Applications

Trimethylcumene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trimethylcumene involves its interaction with molecular targets and pathways. In oxidation reactions, this compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Mesitylene (1,3,5-trimethylbenzene)
  • Pseudocumene (1,2,4-trimethylbenzene)
  • Hemimellitene (1,2,3-trimethylbenzene)

Uniqueness

Trimethylcumene is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to mesitylene, pseudocumene, and hemimellitene, this compound has distinct reactivity in electrophilic substitution reactions and different solubility characteristics .

Properties

CAS No.

33991-29-6

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1,2,4-trimethyl-3-propan-2-ylbenzene

InChI

InChI=1S/C12H18/c1-8(2)12-10(4)7-6-9(3)11(12)5/h6-8H,1-5H3

InChI Key

CKLMZXZZNILPFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)C(C)C)C

Origin of Product

United States

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